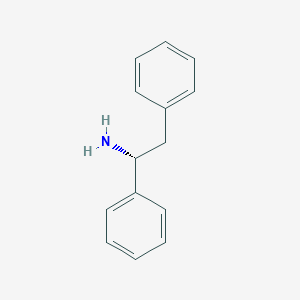

(1R)-1,2-diphenylethan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,14H,11,15H2/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGGNTMERRTPLR-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362564 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34645-25-5 | |

| Record name | (1R)-1,2-Diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1R)-1,2-diphenylethan-1-amine synthesis from benzil

An In-depth Technical Guide for the Asymmetric Synthesis of (1R)-1,2-diphenylethan-1-amine from Benzil

Abstract

This compound and its derivatives are pivotal chiral building blocks in modern asymmetric synthesis and pharmaceutical development.[1] Their utility as ligands, catalysts, and synthons for complex molecular architectures necessitates robust and stereocontrolled synthetic routes. This guide provides a comprehensive, field-proven strategy for the synthesis of enantiomerically pure this compound, commencing from the readily available starting material, benzil. The core of this strategy involves a two-part sequence: the strategic conversion of benzil to the key prochiral ketone intermediate, desoxybenzoin, followed by a highly efficient asymmetric reductive amination. We will explore the causality behind the chosen pathways, present detailed, self-validating experimental protocols, and discuss the mechanistic underpinnings of the crucial stereodetermining step. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scalable solution for accessing this valuable chiral amine.

Strategic Overview: A Logic-Driven Approach

A direct, one-pot conversion of benzil—a 1,2-diketone—to a specific monoamine enantiomer like this compound presents significant chemoselectivity and stereoselectivity challenges. A more rational and controllable approach involves a multi-step synthesis that isolates the key challenges into discrete, optimizable transformations.

Our strategy is therefore bifurcated:

-

Part I: Synthesis of the Key Intermediate. We will first convert benzil into desoxybenzoin (1,2-diphenyl-1-ethanone). This transformation is critical as it reduces the symmetrical diketone to an unsymmetrical, prochiral ketone, thereby setting the stage for a single, targeted asymmetric amination.

-

Part II: Asymmetric Reductive Amination. With the prochiral ketone in hand, we will employ state-of-the-art catalytic methods to install the amine functionality with high enantiomeric control, yielding the desired (1R) stereoisomer.

This deliberate, stepwise approach ensures higher yields, predictable stereochemical outcomes, and greater scalability compared to attempting a simultaneous reduction and amination of both carbonyl groups in benzil.

Caption: Overall Synthetic Workflow from Benzil to the Target Chiral Amine.

Part I: Synthesis of the Key Intermediate: Desoxybenzoin

The conversion of benzil to desoxybenzoin is achieved in a robust two-step sequence: selective reduction to benzoin, followed by deoxygenation.

Step 1.1: Selective Reduction of Benzil to Benzoin

Causality: The initial challenge is to selectively reduce only one of the two carbonyl groups in benzil. Using a harsh reducing agent would lead to the over-reduction product, hydrobenzoin (a 1,2-diol).[2][3] Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for converting ketones to alcohols, making it perfectly suited for this selective transformation under controlled conditions.[4]

Experimental Protocol: Synthesis of Benzoin

-

Reaction Setup: To a 250 mL round-bottom flask, add benzil (10.0 g, 47.6 mmol) and 100 mL of 95% ethanol.

-

Dissolution: Gently warm the mixture on a stirrer hotplate until all the benzil has dissolved.

-

Cooling: Remove the flask from the heat and cool it to room temperature using a water bath.

-

Reduction: In a separate beaker, dissolve sodium borohydride (0.90 g, 23.8 mmol) in 10 mL of 95% ethanol. Add this solution dropwise to the stirred benzil solution over 15 minutes. Note: A 0.5 molar equivalent of NaBH₄ is used to favor mono-reduction.

-

Reaction Monitoring: The characteristic yellow color of benzil will fade. Allow the reaction to stir at room temperature for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully add 100 mL of cold water to the flask. An off-white precipitate of benzoin will form.

-

Isolation: Cool the mixture in an ice bath for 15 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water (3 x 30 mL), and dry in a vacuum oven.

-

Characterization: The product can be characterized by melting point (134-136 °C) and NMR spectroscopy. Typical yields are in the range of 85-95%.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Benzil | 210.23 | 10.0 g | 1.0 |

| Sodium Borohydride | 37.83 | 0.90 g | 0.5 |

| 95% Ethanol | - | 110 mL | Solvent |

Table 1: Reagents for Benzoin Synthesis.

Step 1.2: Deoxygenation of Benzoin to Desoxybenzoin

Causality: To generate the required prochiral ketone, the hydroxyl group of benzoin must be removed. Catalytic hydrogenation is a highly effective method for the hydrogenolysis of benzylic alcohols. The palladium on carbon (Pd/C) catalyst facilitates the cleavage of the C-O bond and its replacement with a C-H bond in the presence of hydrogen gas.

Experimental Protocol: Synthesis of Desoxybenzoin

-

Reaction Setup: In a hydrogenation flask or a suitable pressure vessel, combine benzoin (8.0 g, 37.7 mmol), 100 mL of ethyl acetate, and 10% Palladium on Carbon (0.8 g, 10% w/w).

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50 psi (approx. 3.4 atm).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours. Monitor the uptake of hydrogen and/or analyze by TLC.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with ethyl acetate (2 x 20 mL).

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically of high purity.

-

Purification (if necessary): If needed, the product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. The expected yield is typically >90%.

Part II: Asymmetric Synthesis of this compound

This section details the core asymmetric transformation: the conversion of desoxybenzoin to the target chiral amine. We focus on catalytic asymmetric transfer hydrogenation, a method prized for its operational simplicity and high stereoselectivity.[5][6]

Core Concept: Asymmetric Transfer Hydrogenation (ATH) of Imines

The process involves two key stages occurring in a single pot:

-

Imine Formation: Desoxybenzoin reacts with an ammonia source (e.g., ammonium formate) to form a transient prochiral imine intermediate.

-

Asymmetric Reduction: A chiral transition metal catalyst, typically composed of a rhodium (Rh) or ruthenium (Ru) center and a chiral ligand, selectively transfers a hydride from a hydrogen donor (e.g., formic acid) to one face of the imine.[7] This facial selectivity is dictated by the chiral environment created by the ligand, leading to the formation of one enantiomer of the amine in excess.

Caption: General scheme for Asymmetric Reductive Amination.

Step 2.1: Protocol for Asymmetric Transfer Hydrogenation

This protocol utilizes a well-established catalyst system based on a Ruthenium(II) complex with the chiral ligand (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN).[7] The (R,R) configuration of the ligand is known to induce the formation of the (R)-amine from the corresponding ketone.

Experimental Protocol: Synthesis of this compound

-

Catalyst Preparation: In a reaction tube under an inert atmosphere (e.g., Argon), add [RuCl₂(p-cymene)]₂ (2.5 mg, 0.004 mmol, 0.002 mol%) and (R,R)-TsDPEN (3.0 mg, 0.008 mmol, 0.004 mol%). Add 2 mL of degassed solvent (e.g., acetonitrile). Stir the mixture at 60 °C for 20 minutes to form the active catalyst.

-

Reaction Setup: In a separate flask, dissolve desoxybenzoin (0.78 g, 4.0 mmol) in 8 mL of a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃ azeotrope). This mixture serves as both the hydrogen source and the reaction medium.

-

Initiation: Transfer the desoxybenzoin solution to the tube containing the pre-formed catalyst.

-

Reaction: Stir the reaction mixture at 40 °C for 12-24 hours. Monitor the conversion of the starting material by TLC or GC/LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by adding 15 mL of 2 M sodium hydroxide (NaOH) solution until the pH is >11.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude amine can be purified by column chromatography on silica gel.

-

Characterization & Enantiopurity: Confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess (e.e.) must be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralcel® OD-H column). High enantiomeric excesses (>95% e.e.) are commonly achieved with this method.

| Reagent | Molar Mass ( g/mol ) | Amount | Molar Equiv. |

| Desoxybenzoin | 196.24 | 0.78 g | 1.0 |

| [RuCl₂(p-cymene)]₂ | 612.39 | 2.5 mg | 0.001 |

| (R,R)-TsDPEN | 366.47 | 3.0 mg | 0.002 |

| HCOOH/NEt₃ (5:2) | - | 8 mL | Solvent/H-Donor |

Table 2: Reagents for Asymmetric Transfer Hydrogenation.

Conclusion

This guide has detailed a scientifically sound and practical synthetic route to this compound from benzil. By strategically dissecting the synthesis into two distinct parts—the formation of the key desoxybenzoin intermediate and its subsequent asymmetric reductive amination—we overcome the inherent selectivity challenges of the starting material. The protocols provided are based on well-established, high-yielding reactions that offer exceptional control over the final product's stereochemistry. This methodology provides researchers and developers with a reliable and scalable pathway to access a crucial chiral building block for advanced applications in catalysis and medicinal chemistry.

References

-

Prasad, K. R. K., & Joshi, N. N. (1996). Stereoselective Reduction of Benzils: A New Convenient Route to Enantiomerically Pure 1,2-Diarylethanediols. The Journal of Organic Chemistry, 61(11), 3888–3889. Available at: [Link]

-

Zhang, W., et al. (2022). Importance of vicinal amino alcohols and synthetic approaches. Nature Communications. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Benzil to Hydrobenzoin (Stereoselective Reduction). YouTube. Available at: [Link]

-

Alec C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Takeda, K., et al. (2012). Ion-paired chiral ligands for asymmetric palladium catalysis. Nature Chemistry. Available at: [Link]

-

Odinity. (2014). Stereochemical Analysis of Benzil Reduction. Available at: [Link]

-

Simon Fraser University. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Available at: [Link]

-

Wikipedia. (n.d.). Reductive amination. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PubMed Central. Available at: [Link]

-

MDPI. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central. Available at: [Link]

-

Parrot, K. A., et al. (2007). β-Amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry. Available at: [Link]

-

American Chemical Society. (1938). Reductions of Benzil. Journal of the American Chemical Society. Available at: [Link]

-

National Center for Biotechnology Information. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

-

Sci-Hub. (2005). Organocatalysis using protonated 1,2-diamino-1,2-diphenylethane for asymmetric Diels–Alder reaction. Available at: [Link]

-

ChemRxiv. (n.d.). Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. Available at: [Link]

-

ResearchGate. (2024). The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts for Asymmetric Reactions: Advances in the Last 20 Years. Available at: [Link]

-

ResearchGate. (n.d.). beta-amino alcohols derived from (1R,2S)-norephedrine and (1S,2S)-pseudonorephedrine as catalysts in the asymmetric addition of diethylzinc to aldehydes | Request PDF. Available at: [Link]

-

Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction. Advanced Synthesis & Catalysis. Available at: [Link]

-

ResearchGate. (n.d.). Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction | Request PDF. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. Catalysis Science & Technology. Available at: [Link]

-

National Center for Biotechnology Information. (2003). Asymmetric reduction of benzil to (S)-benzoin with whole cells of Bacillus cereus. PubMed. Available at: [Link]

-

Erowid. (n.d.). Synthesis of (1R,2S)-1-Phenyl-2-nitropropanol. Available at: [Link]

-

IRIS. (n.d.). Insight into the Stereoselective Synthesis of (1S)‐Nor(pseudo)ephedrine Analogues by a Two‐Steps Biocatalytic Process. Available at: [Link]

-

American Chemical Society. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Benzil. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

-

ResearchGate. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Available at: [Link]

-

ResearchGate. (2020). (PDF) Synthesis of Benzil and its Various Derivatives. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. PubMed. Available at: [Link]

-

White Rose eTheses Online. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors. Available at: [Link]

-

American Chemical Society. (n.d.). Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. Available at: [Link]

-

National Center for Biotechnology Information. (2015). Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine. PubMed. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Organocatalytic asymmetric transfer hydrogenation of imines. Catalysis Science & Technology. Available at: [Link]

Sources

- 1. Chiral Amines in Asymmetric Synthesis [sigmaaldrich.com]

- 2. youtube.com [youtube.com]

- 3. odinity.com [odinity.com]

- 4. echemi.com [echemi.com]

- 5. Asymmetric Transfer Hydrogenation of Imines in Water by Varying the Ratio of Formic Acid to Triethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organocatalytic asymmetric transfer hydrogenation of imines - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

characterization of (1R)-1,2-diphenylethan-1-amine

An In-Depth Technical Guide to the Characterization of (1R)-1,2-Diphenylethan-1-amine

Abstract

This compound is a chiral primary amine that serves as a critical building block and chiral auxiliary in modern asymmetric synthesis. Its utility in the stereoselective preparation of pharmaceutical intermediates and other high-value chiral compounds necessitates robust and comprehensive characterization to confirm its structural integrity, absolute stereochemistry, and enantiomeric purity. This technical guide provides a detailed overview of the essential analytical methodologies for the complete , intended for researchers, scientists, and professionals in drug development and chemical synthesis. The guide covers fundamental physicochemical properties, spectroscopic analysis (NMR, IR, MS), crystallographic determination of absolute configuration, and chromatographic techniques for assessing enantiomeric excess. Each section integrates theoretical principles with practical, field-proven protocols, ensuring scientific rigor and trustworthiness.

Introduction: The Significance of this compound

Chiral amines are foundational components in a vast array of biologically active molecules, including many pharmaceutical drugs.[1] The stereochemical configuration of these amines often dictates their pharmacological and toxicological profiles, making enantioselective synthesis a paramount concern in drug discovery and development.[2] this compound, with its well-defined stereocenter and rigid phenyl groups, provides a valuable chiral scaffold. It is frequently employed as a resolving agent or as a precursor for more complex chiral ligands and organocatalysts used in asymmetric transformations like hydrogenation and Michael additions.[3][4][5]

The efficacy of any chiral synthesis relies on the unambiguous characterization of its components. For this compound, this involves not only confirming its chemical identity but, more critically, verifying its absolute stereochemistry and quantifying its enantiomeric purity. This guide outlines the multi-faceted analytical approach required to achieve this.

Physicochemical and Computed Properties

A foundational step in characterization is the compilation of the molecule's basic chemical and physical properties. These values serve as a primary reference for identity confirmation and are essential for experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅N | [6] |

| Molecular Weight | 197.27 g/mol | [6] |

| CAS Number | 34645-25-5 | [7] |

| IUPAC Name | (1R)-1,2-diphenylethanamine | [6] |

| Appearance | (Predicted) Solid | |

| Boiling Point | 120 °C @ 0.3 Torr | [7] |

| Topological Polar Surface Area | 26 Ų | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Rotatable Bond Count | 3 | [6] |

Synthesis and Chiral Resolution

While numerous synthetic routes to racemic 1,2-diphenylethylamine exist, obtaining the enantiopure (1R) form requires a chiral resolution step.[8][9] This process is a cornerstone of its production and is conceptually vital for understanding its application. The most common method involves diastereomeric salt formation.

Principle of Chiral Resolution: The racemic amine is reacted with an enantiopure chiral acid (a resolving agent), such as tartaric acid or mandelic acid derivatives.[10] This reaction forms a pair of diastereomeric salts. Diastereomers have different physical properties, including solubility, allowing for their separation by fractional crystallization. Once the desired diastereomeric salt is isolated, the chiral acid is removed by treatment with a base to yield the enantiopure amine.

The following diagram illustrates the logical workflow of this critical process.

Caption: Workflow for chiral resolution.

Spectroscopic Characterization

Spectroscopy provides definitive evidence of the molecular structure. For this compound, a combination of NMR, IR, and Mass Spectrometry is used to confirm its covalent framework. In a non-chiral environment, its spectra are identical to that of its enantiomer and the racemate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton NMR confirms the number and connectivity of hydrogen atoms. The spectrum of this compound is characterized by distinct regions for the aromatic and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.1 - 7.4 | Multiplet (m) | 10H | Aromatic protons (2 x C₆H₅) |

| ~ 4.2 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine proton (-CH(N)-) |

| ~ 2.9 - 3.1 | Multiplet (m) | 2H | Methylene protons (-CH₂-) |

| ~ 1.5 - 2.0 | Broad Singlet (br s) | 2H | Amine protons (-NH₂) |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amine protons are exchangeable and may not always be observed or may appear as a very broad signal.

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 - 145 | Quaternary aromatic carbons (ipso-C) |

| ~ 125 - 129 | Aromatic CH carbons |

| ~ 55 - 60 | Methine carbon (-CH(N)-) |

| ~ 45 - 50 | Methylene carbon (-CH₂-) |

Experimental Protocol: NMR Sample Preparation

-

Weigh 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[11]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube into the spectrometer and acquire the ¹H and ¹³C spectra according to standard instrument procedures.[12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3400 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 3000 | C-H Stretch | Aliphatic C-H |

| 1600, 1495, 1450 | C=C Stretch | Aromatic Ring |

| ~ 1600 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |

| 700 - 750 | C-H Bend (Out-of-plane) | Monosubstituted Phenyl |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Record a background spectrum of the empty crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[13]

-

Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, serving as a final confirmation of its identity.

-

Expected Molecular Ion Peak (M⁺): m/z = 197.12 (for C₁₄H₁₅N).[6]

-

Key Fragmentation Pattern: A prominent fragment is often observed at m/z = 106, corresponding to the loss of the benzyl radical (•CH₂C₆H₅) and formation of the stable [C₆H₅CHNH₂]⁺ ion. Another significant fragment can be seen at m/z = 91, corresponding to the tropylium cation [C₇H₇]⁺ from the benzyl moiety.[14]

Experimental Protocol: Electron Ionization (EI)-MS

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[15]

-

The sample is vaporized and then bombarded with high-energy electrons (typically 70 eV) in the ion source.

-

The resulting ions are accelerated, separated by their mass-to-charge ratio (m/z) in the mass analyzer, and detected.

Crystallographic Characterization

While the spectroscopic methods confirm the molecular structure, they cannot distinguish between enantiomers. X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. This is achieved by forming a high-quality crystal and analyzing the diffraction pattern of X-rays.

Causality of the Method: For molecules containing only light atoms (C, H, N, O), determining the absolute structure requires the presence of a heavier atom, a phenomenon known as anomalous dispersion. Therefore, the amine is often crystallized as a salt with a chiral acid containing a heavier atom (e.g., a bromine-substituted mandelic acid derivative). The resulting crystal structure allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter.[16]

Chiral Analysis: Determining Enantiomeric Purity

Confirming high enantiomeric purity (or enantiomeric excess, e.e.) is the most critical characterization step for a chiral compound intended for asymmetric synthesis. Chiral chromatography is the most widely used and reliable technique for this purpose.[17]

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: Chiral HPLC separates enantiomers by passing them through a column containing a chiral stationary phase (CSP).[18] The enantiomers interact diastereomerically with the CSP, leading to different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are particularly effective for separating chiral amines.[18]

Experimental Protocol: Chiral HPLC Analysis

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in the mobile phase.

-

Chromatographic Conditions (Example):

-

Column: Chiralpak® IA or similar amylose-based CSP.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. A typical ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject a sample of the racemic 1,2-diphenylethylamine to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of this compound.

-

Integrate the peak areas for both enantiomers.

-

-

Calculation of Enantiomeric Excess (e.e.):

-

e.e. (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

-

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C14H15N | CID 1383072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. (+/-)-1,2-DIPHENYLETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 9. 1,2-Diphenylethane synthesis - chemicalbook [chemicalbook.com]

- 10. Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0012275) [hmdb.ca]

- 12. rsc.org [rsc.org]

- 13. 1,2-Diphenylethylamine | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 1,2-Diphenylethylamine [webbook.nist.gov]

- 15. 1,2-Diphenylethylamine [webbook.nist.gov]

- 16. Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumylbutanedioate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chiral analysis - Wikipedia [en.wikipedia.org]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

A Comprehensive Technical Guide to (1R)-1,2-diphenylethan-1-amine: Synthesis, Applications, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R)-1,2-diphenylethan-1-amine, a chiral amine of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block in asymmetric synthesis and drug discovery. Its stereospecific structure makes it a valuable tool for the synthesis of enantiomerically pure compounds, where the biological activity is often dependent on a single enantiomer. This guide provides an in-depth technical overview of this compound, covering its synthesis through chiral resolution, its applications as a chiral auxiliary and in medicinal chemistry, and the analytical techniques used for its characterization.

Physicochemical Properties and Identification

This compound, also known as (R)-1,2-diphenylethylamine, is an organic compound with the molecular formula C₁₄H₁₅N.[1] The CAS number for this specific enantiomer is 34645-25-5 .[1] It is important to distinguish this from the CAS number for the racemic mixture, 1,2-diphenylethylamine, which is 25611-78-3.[2][3]

| Property | Value | Reference |

| CAS Number | 34645-25-5 | [1] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| Appearance | Varies (often a crystalline solid or oil) | |

| Boiling Point | 120 °C at 0.3 Torr | [4] |

| pKa | 8.78 ± 0.10 (Predicted) | [4] |

Synthesis: The Art of Chiral Resolution

The most common and industrially viable method for obtaining enantiomerically pure this compound is through the chiral resolution of its racemic mixture. This classical technique relies on the formation of diastereomeric salts with a chiral resolving agent, most commonly a chiral acid like tartaric acid.[5] The differing solubilities of these diastereomeric salts in a suitable solvent allow for their separation by fractional crystallization.[6]

The Underlying Principle: Diastereomeric Salt Formation

The reaction of a racemic amine with a single enantiomer of a chiral acid results in the formation of a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, including solubility.[7] By carefully selecting the resolving agent and solvent system, one diastereomeric salt can be preferentially crystallized, leaving the other in the mother liquor.[7]

Caption: Workflow for the chiral resolution of 1,2-diphenylethylamine.

Experimental Protocol: Resolution with (+)-Tartaric Acid

This protocol outlines a general procedure for the resolution of racemic 1,2-diphenylethylamine using (+)-tartaric acid. The specific quantities and solvent may require optimization based on the scale and desired purity.

Materials:

-

Racemic 1,2-diphenylethylamine

-

(+)-Tartaric acid

-

Methanol (or other suitable solvent)

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware and filtration apparatus

Procedure:

-

Dissolution: Dissolve the racemic 1,2-diphenylethylamine in a suitable solvent, such as methanol, in an Erlenmeyer flask. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, gently warming if necessary.

-

Salt Formation: Slowly add the tartaric acid solution to the amine solution with constant stirring. The formation of a precipitate (the diastereomeric salts) may be observed.

-

Crystallization: Heat the mixture to reflux to dissolve the precipitate completely. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.

-

Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The filtrate contains the more soluble diastereomer.

-

Recrystallization (Optional): To improve the enantiomeric purity, the collected crystals can be recrystallized from the same solvent.

-

Liberation of the Free Amine: Suspend the purified diastereomeric salt crystals in water and add a strong base, such as a concentrated NaOH solution, until the pH is basic. This will deprotonate the amine, liberating it as a free base.

-

Extraction: Extract the liberated this compound with an organic solvent like dichloromethane.

-

Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

Applications in Drug Development and Asymmetric Synthesis

The utility of this compound stems from its defined stereochemistry, which is crucial in the synthesis of chiral drugs and as a component of chiral catalysts.

Chiral Building Block in Medicinal Chemistry

This compound serves as a key chiral intermediate in the synthesis of various biologically active molecules. The 1,2-diphenylethylamine scaffold is found in a number of compounds targeting the central nervous system.[2]

-

NMDA Receptor Antagonists: Derivatives of 1,2-diphenylethylamine have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists.[8] These compounds are of interest for their potential therapeutic applications in neurological disorders. The stereochemistry at the C1 position significantly influences the binding affinity and activity at the NMDA receptor.

Chiral Auxiliary in Asymmetric Synthesis

As a chiral auxiliary, this compound can be temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner.[9][10] After the desired stereocenter is established, the auxiliary can be cleaved and recovered. This approach is widely used to synthesize enantiomerically pure alcohols, amino acids, and other chiral compounds.

Sources

- 1. This compound | C14H15N | CID 1383072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2-Diphenylethylamine - Wikipedia [en.wikipedia.org]

- 3. 1,2-Diphenylethylamine | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Beyond the Spectrum—A Framework for Understanding

An In-depth Technical Guide to the Spectroscopic Characterization of (1R)-1,2-Diphenylethan-1-amine

To our fellow researchers, scientists, and drug development professionals: This guide is designed not as a mere repository of data, but as a methodological framework for the comprehensive spectroscopic characterization of this compound. In the landscape of pharmaceutical development, the unambiguous confirmation of a molecule's structure, purity, and stereochemistry is the bedrock of safety and efficacy. This chiral amine, with its dual phenyl rings and critical stereocenter, presents a fascinating case study in the application of modern spectroscopic techniques.

Our approach here is guided by a simple principle: a protocol is only as good as the reasoning behind it. Therefore, we will not just present data; we will deconstruct the causality behind each experimental choice, from sample preparation to the nuances of spectral interpretation. This document is intended to be a self-validating system, empowering you to not only replicate these methods but also to adapt and troubleshoot them for your own unique applications.

The Molecule: this compound

This compound (CAS: 34645-25-5) is a chiral primary amine featuring a stereocenter at the C1 position, which is bonded to an amino group and a phenyl group. The adjacent C2 carbon is part of a benzyl moiety. This structure, with its combination of aromatic and aliphatic components and a defined stereochemistry, makes it a valuable building block in asymmetric synthesis and a key motif in various biologically active compounds.

Molecular Snapshot:

-

Formula: C₁₄H₁₅N[1]

-

Molecular Weight: 197.27 g/mol [1]

-

Key Features: Primary amine, single chiral center, two phenyl rings.

The rigorous characterization of this molecule is paramount. Spectroscopic analysis provides the definitive "fingerprint" required to confirm its identity, assess its purity, and, most critically, verify its enantiomeric integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of an organic molecule in solution. For this compound, it allows us to map the proton and carbon framework atom by atom.

Guiding Principles for NMR Analysis

The key to a successful NMR analysis of this molecule lies in understanding its structural nuances. The presence of a chiral center at C1 renders the two protons on the C2 methylene group chemically non-equivalent. They are diastereotopic , meaning they reside in different chemical environments and will therefore have distinct chemical shifts and couplings, appearing as a complex multiplet rather than a simple triplet or quartet. The labile amine (-NH₂) and methine (-CH) protons also provide crucial diagnostic signals.

A Self-Validating Protocol for ¹H and ¹³C NMR Acquisition

This protocol is designed for robustness, ensuring high-quality, reproducible data on a standard 400 MHz or 500 MHz spectrometer.

Workflow for NMR Analysis

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that provides a clean spectral window and a deuterium signal for the spectrometer to "lock" onto, ensuring field stability.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard. Causality: TMS is chemically inert and its signal is defined as 0.00 ppm, providing a universal reference point for all other chemical shifts.[2]

-

Vortex gently to dissolve and transfer the solution to a 5 mm NMR tube. The tube must be dry to avoid a large residual water peak that can obscure signals.

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field. This is a critical step to optimize the field homogeneity, resulting in sharp, well-resolved peaks.

-

Acquire the ¹H NMR spectrum. A standard pulse program (e.g., 'zg30') is sufficient. Typically 8 to 16 scans are adequate for a sample of this concentration.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a good signal-to-noise ratio.[3]

-

Data Interpretation: Expected ¹H and ¹³C NMR Spectra

While a published spectrum for the specific (1R)-enantiomer is not available in public databases, the spectrum will be nearly identical to that of its racemate, 1,2-diphenylethylamine. The data below is based on reference spectra for the racemate and structural predictions.[4]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.15 - 7.40 | m | 10H | Ar-H | Complex multiplet corresponding to the ten protons of the two phenyl rings. |

| ~4.20 | t (dd) | 1H | CH -NH₂ | Methine proton, coupled to the adjacent methylene protons. Expected as a triplet or, more likely, a doublet of doublets. |

| ~3.00 | m | 2H | CH₂ -Ph | Diastereotopic methylene protons. Due to their non-equivalence, they will appear as a complex multiplet. |

| ~1.60 | s (broad) | 2H | NH₂ | Amine protons. Signal is often broad and may not show coupling due to rapid chemical exchange. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~144 | Ar-C (Quaternary) | Aromatic carbon attached to the ethyl chain. |

| ~139 | Ar-C (Quaternary) | Aromatic carbon of the benzyl group. |

| ~129 | Ar-C H | Aromatic methine carbons. |

| ~128 | Ar-C H | Aromatic methine carbons. |

| ~127 | Ar-C H | Aromatic methine carbons. |

| ~59 | C H-NH₂ | Methine carbon, deshielded by the attached nitrogen. |

| ~48 | C H₂-Ph | Methylene carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.

Guiding Principles for IR Analysis

For this compound, the most diagnostic absorptions will be from the N-H bonds of the primary amine and the C-H bonds of the aromatic and aliphatic portions. As a primary amine (R-NH₂), we expect to see a characteristic doublet in the N-H stretching region due to symmetric and asymmetric stretching modes.[5]

A Self-Validating Protocol for FTIR-ATR Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for its simplicity and minimal sample preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. Causality: The background scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's response, allowing it to be digitally subtracted from the sample spectrum to provide a true spectrum of the compound.

-

-

Sample Analysis:

-

Place a small amount of the neat (pure) sample, either as a liquid or solid powder, directly onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure firm contact between the sample and the crystal. Causality: Good contact is essential for the IR beam (evanescent wave) to penetrate the sample effectively, yielding a strong, high-quality spectrum.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal after analysis using a suitable solvent (e.g., isopropanol or ethanol) and a soft wipe to prevent cross-contamination.

-

Data Interpretation: Expected IR Absorption Bands

The expected frequencies are based on standard correlation tables for primary amines and aromatic compounds.[6][7]

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 3400 - 3250 | Medium | N-H Stretch | Doublet characteristic of a primary amine (-NH₂). |

| 3100 - 3000 | Medium-Weak | C-H Stretch | Aromatic C-H bonds. |

| 3000 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H bonds (CH, CH₂). |

| 1650 - 1580 | Medium | N-H Bend | Scissoring vibration of the primary amine. |

| 1600 & 1450 | Medium-Strong | C=C Stretch | Aromatic ring skeletal vibrations. |

| 1335 - 1250 | Medium-Strong | C-N Stretch | Stretch of the aromatic carbon to nitrogen bond. |

| 910 - 665 | Strong, Broad | N-H Wag | Out-of-plane bending of the N-H bonds. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which offers clues to its structure.

Guiding Principles for MS Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see a strong signal for the protonated molecule [M+H]⁺, confirming the molecular weight. For structural information, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and fragmented via collision-induced dissociation (CID). For benzylamines, a characteristic fragmentation pathway is the loss of ammonia (NH₃), followed by further fragmentation of the resulting carbocation.[8][9]

A Self-Validating Protocol for ESI-MS and GC-MS

For ESI-MS (Confirmation of Molecular Weight):

-

Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the amine in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid. Causality: Formic acid provides a source of protons to facilitate the formation of the [M+H]⁺ ion in the E-I source.

-

Analysis: Infuse the solution directly into the mass spectrometer. Acquire the spectrum in positive ion mode, scanning a mass range that includes the expected molecular ion (e.g., m/z 100-300).

For GC-MS (Purity and Fragmentation):

-

Sample Preparation: Prepare a ~1 mg/mL solution in a volatile organic solvent like dichloromethane or ethyl acetate.

-

Analysis: Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a standard capillary column (e.g., DB-5). The GC temperature program will separate the analyte from any impurities before it enters the mass spectrometer, which will operate in Electron Ionization (EI) mode. Causality: EI is a higher-energy ionization technique that induces more extensive fragmentation, providing a detailed structural fingerprint.

Data Interpretation: Expected Mass Spectrum

The molecular weight of C₁₄H₁₅N is 197.27 g/mol .

Table 4: Predicted Mass Spectrometry Data

| Ionization | m/z (Daltons) | Identity | Rationale |

| ESI | 198.13 | [M+H]⁺ | Protonated molecular ion. Confirms the molecular weight. |

| EI | 197 | [M]⁺˙ | Molecular ion (radical cation). May be weak. |

| EI | 106 | [C₇H₆N]⁺ | Major fragment from α-cleavage, forming a stable benzylic iminium ion. This is often the base peak for benzylamines.[4] |

| EI | 91 | [C₇H₇]⁺ | Tropylium ion, a classic fragment from cleavage of the C-C bond adjacent to the phenyl ring. |

| EI | 77 | [C₆H₅]⁺ | Phenyl cation from cleavage of the phenyl group. |

Advanced Analysis: Determination of Enantiomeric Purity by Chiral NMR

For a chiral molecule in drug development, confirming enantiomeric excess (e.e.) is non-negotiable. NMR spectroscopy, when used with a chiral auxiliary, is a superb method for this determination.

Workflow for Chiral NMR Analysis

Caption: Workflow for determining enantiomeric excess using chiral NMR.

Protocol:

-

Principle: A chiral solvating agent (CSA), such as (R)- or (S)-BINOL, is added to the NMR sample.[2][10] The amine enantiomers will form transient, non-covalent diastereomeric complexes with the CSA. These complexes have different magnetic environments, causing the NMR signals of the two enantiomers (which are identical in an achiral solvent) to split into two distinct, observable signals.

-

Methodology:

-

Prepare a sample of the amine in CDCl₃ as described in section 2.2.

-

Acquire a standard ¹H NMR spectrum.

-

To the same NMR tube, add one molar equivalent of a pure chiral solvating agent (e.g., (S)-BINOL).

-

Shake the tube for 30 seconds to ensure complex formation and re-acquire the ¹H NMR spectrum.[2]

-

-

Interpretation:

-

Identify a proton signal that is sensitive to the chiral environment, typically the methine proton (~4.20 ppm).

-

In the presence of the CSA, this single peak should resolve into two separate peaks. One peak represents the (1R)-amine-(S)-BINOL complex, and the other (if present) represents the (1S)-amine-(S)-BINOL complex.

-

The enantiomeric excess is calculated from the integration (Area) of these two peaks: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| × 100

-

This method provides a direct, quantitative measure of the enantiomeric purity of the sample, a self-validating system for quality control.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and adhering to robust, well-reasoned protocols, researchers can achieve unambiguous structural elucidation and stereochemical confirmation. This guide provides the framework and methodologies to confidently generate and interpret the data that forms the very identity of this important chiral molecule.

References

-

PubChem. (n.d.). 1,2-Diphenylethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

Ready, J. M., & Jacobsen, E. N. (2008). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Nature Protocols, 3(2), 210-214. Available from: [Link]

-

Ricci, A., et al. (2005). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Journal of Mass Spectrometry, 40(9), 1175-1186. Available from: [Link]

-

Wikipedia. (2023). Infrared spectroscopy correlation table. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gao, J., et al. (2007). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of the American Society for Mass Spectrometry, 18(6), 1057-1064. Available from: [Link]

-

Šimek, P., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. Available from: [Link]

-

Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Available from: [Link]

-

University of Wisconsin-Madison. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Chaudhary, P., Yadav, G. D., & Singh, S. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(40), 26095-26103. Available from: [Link]

-

Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Publishing. Available from: [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Department of Chemistry. Retrieved from [Link]

-

NIST. (n.d.). 1,2-Diphenylethylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

G. A. Ready, J. M. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectrometer. Retrieved from [Link]

Sources

- 1. This compound | C14H15N | CID 1383072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Diphenylethylamine | C14H15N | CID 26482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. 1,2-Diphenylethylamine [webbook.nist.gov]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. mdpi.com [mdpi.com]

- 10. 1,2-Diphenylethane synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (1R)-1,2-diphenylethan-1-amine

Abstract

(1R)-1,2-diphenylethan-1-amine is a valuable chiral amine widely utilized as a building block in asymmetric synthesis and as a resolving agent in the pharmaceutical industry. The unequivocal characterization of its structure and stereochemical integrity is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary analytical tool for this purpose. This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It moves beyond a simple peak assignment to explore the nuanced spectral features arising from the molecule's inherent chirality, particularly the concept of diastereotopicity. Furthermore, this guide details a robust experimental protocol for acquiring high-resolution spectra and introduces advanced methods using chiral solvating agents for the determination of enantiomeric purity.

Molecular Structure and Stereochemical Implications

The key to interpreting the ¹H NMR spectrum of this compound lies in understanding its three-dimensional structure. The molecule possesses a single stereocenter at the C1 carbon (the carbon bearing the amine group), which renders the entire molecule chiral.

A critical consequence of this chirality is its effect on the adjacent methylene (CH₂) protons at the C2 position. These two protons, often casually considered equivalent, are in fact chemically non-equivalent. They are defined as diastereotopic .[1][2][3][4] This non-equivalence arises because the chiral environment makes their spatial relationship to the rest of the molecule different. Replacing either of these protons with a different group (e.g., deuterium) would result in the formation of a pair of diastereomers.[2][3][4] As diastereomers have distinct physical properties, the diastereotopic protons will have different chemical shifts and coupling constants in the NMR spectrum.[2]

Figure 1: Structure of this compound with key protons labeled.

Deconstruction of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three principal regions: the aromatic region, the aliphatic region containing the methine and diastereotopic methylene protons, and the labile amine proton signal.

The Aromatic Region (δ ≈ 7.0-7.4 ppm)

The two phenyl rings contribute a total of ten protons. Due to the free rotation around the C-C single bonds, these protons often appear as a complex, overlapping multiplet in the range of δ 7.0-7.4 ppm. The integration of this region should correspond to 10H.

The Aliphatic Region: A Classic AMX Spin System

The most informative region of the spectrum involves the three aliphatic protons: the methine proton (Hₐ) and the two diastereotopic methylene protons (Hₑ and Hₑ). Their non-equivalence gives rise to a complex splitting pattern known as an AMX spin system, where A, M, and X represent three distinct protons, each coupling to the other two.

-

Methine Proton (Hₐ, δ ≈ 4.2 ppm): This proton is attached to the carbon bearing the amine group (C1). It is coupled to both Hₑ and Hₑ. Since the coupling constants (³Jₐₑ and ³Jₐₑ) are likely to be different, Hₐ will appear as a doublet of doublets (dd) .

-

Diastereotopic Methylene Protons (Hₑ and Hₑ, δ ≈ 3.0-3.3 ppm): These two protons at C2 are chemically distinct.

-

Each is coupled to the methine proton Hₐ with different vicinal coupling constants (³Jₐₑ and ³Jₐₑ).

-

They are also coupled to each other through a geminal coupling (²Jₑₑ).[1]

-

Consequently, both Hₑ and Hₑ will appear as separate doublets of doublets (dd) .

-

Amine Protons (-NH₂, Variable)

The chemical shift of the two amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[5] These protons undergo rapid chemical exchange, which often leads to signal broadening and a loss of observable coupling to the adjacent methine proton (Hₐ).[5][6] Typically, the -NH₂ signal appears as a broad singlet that integrates to 2H.

Summary of Predicted Spectral Data

| Proton Label | Approx. Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Coupling Constants (J, Hz) |

| Ar-H | 7.0 - 7.4 | 10H | Multiplet (m) | - |

| Hₐ (CH) | ~ 4.2 | 1H | Doublet of Doublets (dd) | ³Jₐₑ, ³Jₐₑ |

| Hₑ, Hₑ (CH₂) | ~ 3.0 - 3.3 | 2H (1H each) | Two Doublets of Doublets (dd) | ²Jₑₑ, ³Jₐₑ, ³Jₐₑ |

| NH₂ | Variable (e.g., 1.5 - 3.0) | 2H | Broad Singlet (br s) | - |

Experimental Protocol for High-Resolution Data Acquisition

Acquiring a high-quality, well-resolved spectrum is essential for accurately analyzing the complex splitting patterns described above. The following protocol provides a self-validating system for achieving this.

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.[7]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool into a clean 5 mm NMR tube to prevent degradation of magnetic field homogeneity.[8]

-

-

NMR Spectrometer Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz or 500 MHz instrument). Higher field strengths will provide better signal dispersion, which is advantageous for resolving the complex multiplets.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity. This is a critical step to achieve sharp lines and high resolution, which is necessary to resolve the coupling constants.[8]

-

-

Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Apply a relaxation delay (e.g., 2-5 seconds) between scans to ensure quantitative integration.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum carefully to ensure all peaks have a pure absorption lineshape.

-

Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and analyze the multiplicities and coupling constants.

-

Figure 2: Workflow for NMR sample preparation and data acquisition.

Determining Enantiomeric Purity with Chiral Solvating Agents

A standard ¹H NMR spectrum cannot distinguish between enantiomers, as they have identical spectral properties in an achiral environment.[3] To determine the enantiomeric excess (ee) of a sample, a chiral environment must be introduced. This is commonly achieved using a Chiral Solvating Agent (CSA).[9][10]

A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with each enantiomer of the analyte.[11] These transient diastereomeric complexes have different NMR spectra, allowing for the resolution of signals corresponding to each enantiomer.[12] For chiral amines, acidic CSAs such as (R)- or (S)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)- or (S)-BINOL-PA) are highly effective.[7][12]

Mechanism of Chiral Discrimination

When a racemic or scalemic mixture of 1,2-diphenylethan-1-amine is mixed with a single enantiomer of a CSA (e.g., (S)-BINOL-PA), two different diastereomeric complexes are formed: [(1R)-amine • (S)-CSA] and [(1S)-amine • (S)-CSA]. The different spatial arrangements within these complexes cause at least one proton on the amine to experience a different magnetic environment, leading to a splitting of its signal into two distinct peaks. The ratio of the integrals of these two peaks directly corresponds to the enantiomeric ratio of the amine sample.

Figure 3: Principle of enantiomeric discrimination using a Chiral Solvating Agent.

Conclusion

The ¹H NMR spectrum of this compound is rich with structural information that extends beyond simple chemical shift assignment. The chirality inherent to the molecule gives rise to diastereotopic protons, resulting in a complex and characteristic AMX spin system in the aliphatic region. A thorough understanding of these principles, combined with a meticulous experimental approach, allows for the unambiguous structural confirmation of the molecule. Furthermore, the application of advanced techniques using chiral solvating agents transforms NMR spectroscopy into a powerful tool for the quantitative assessment of enantiomeric purity, an essential requirement in the fields of drug development and asymmetric catalysis.

References

- Chiral Resolving agents. (2020). YouTube.

- Singh, S., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis.RSC Publishing.

- PubChem. (1R,2R)-(+)-1,2-Diphenylethylenediamine.PubChem.

-

Wenzel, T. J. Calix[9]resorcarenes, Cyclodextrins, and Crown Ethers as Chiral NMR Discriminating Agents. Bates College. Retrieved from

- Wenzel, T. J., & Wilcox, J. D. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity.Molecules.

- Głuszyńska, A. (2017). NMR Chiral solvating agents.ResearchGate.

- Wolf, C., et al. A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines.PubMed.

- Wolf, C., et al. (2007). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols.Nature Protocols.

- Wolf, C., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.Nature Protocols.

- Spotting diastereotopic protons in the NMR spectrum. (n.d.). Kimia.

- Chiral derivatizing agent. (2023). Wikipedia.

- Naresh, K. S., et al. (2022). Selective Homodecoupled 1D-1H NMR Experiment for Unravelling Enantiomers.Analytical Chemistry.

- Wolf, C., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.Nature Protocols.

- 1,2-Diphenylethane(103-29-7) 1H NMR spectrum. (n.d.). ChemicalBook.

- Wenzel, T. J., & Chisholm, C. D. (2011). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy.ResearchGate.

- 1H NMR Spectroscopy. (n.d.). University of Bath.

- Diastereotopic Protons in 1H NMR Spectroscopy: Examples. (2022). Master Organic Chemistry.

- Lee, J. S., et al. ¹H-NMR spectra of (a) 1,2-diphenylethane-1,2-diol and (b) 1,2-DPEDBN.ResearchGate.

- Fülöp, F., et al. (1994). 1H-Chemical Shifts and Selected 1H,1H-Coupling Constants.ResearchGate.

- Homotopic Enantiotopic Diastereotopic and Heterotopic. (n.d.). Chemistry Steps.

- Kégl, T., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.ACS Sustainable Chemistry & Engineering.

- PubChem. 1,2-Diphenylethylamine.PubChem.

- Application Notes and Protocols for NMR Analysis of Chiral Compounds. (n.d.). BenchChem.

- Di Mauro, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide.The Journal of Organic Chemistry.

- PubChem. This compound.PubChem.

- NMR of phenylethane amine. (2018). Chemistry Stack Exchange.

- 5.4: Types of Protons. (2024). Chemistry LibreTexts.

- Diastereotopic protons- 1H nmr. (2023). Reddit.

Sources

- 1. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bates.edu [bates.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the ¹³C NMR Analysis of (1R)-1,2-diphenylethan-1-amine

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

(1R)-1,2-diphenylethan-1-amine is a chiral amine of significant interest in synthetic chemistry, serving as a crucial building block and resolving agent in the synthesis of enantiomerically pure compounds. A thorough structural characterization is paramount for its application, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides the definitive fingerprint of its molecular structure. This guide offers an in-depth exploration of the theoretical and practical aspects of obtaining and interpreting the ¹³C NMR spectrum of this compound. We will delve into the principles of chemical shift prediction, the profound impact of stereochemistry on the spectrum, a field-proven protocol for data acquisition, and a logical workflow for spectral assignment. By contrasting the expected spectrum with that of its achiral analogue, 1,2-diphenylethane, we will illuminate the key structural nuances revealed by this powerful analytical technique.

Introduction: The Structural Landscape of a Chiral Amine

This compound possesses a unique structural framework containing two phenyl rings and a stereogenic center at the carbon atom bonded to the amine group (C1). This chirality is the source of its utility in asymmetric synthesis and also the reason for its distinct NMR signature. Unlike symmetric molecules, the presence of a chiral center renders nearly all carbon atoms in the molecule chemically non-equivalent.[1] Consequently, each unique carbon environment will give rise to a distinct resonance in the ¹³C NMR spectrum. A complete analysis, therefore, should reveal 14 discrete signals, providing a high-resolution map of the molecule's carbon skeleton.

This guide will provide researchers and drug development professionals with the foundational knowledge to confidently approach the ¹³C NMR analysis of this important molecule, from experimental design to final structural confirmation.

Theoretical Underpinnings: From Symmetry to Asymmetry

The number of signals in a ¹³C NMR spectrum is dictated by the chemical equivalence of the carbon atoms, which is determined by the molecule's symmetry.[2] In a molecule with planes of symmetry or rotational axes, carbons that can be interchanged by a symmetry operation are considered equivalent and will produce a single, averaged signal.

A powerful way to understand the spectrum of this compound is to compare it with its achiral parent structure, 1,2-diphenylethane (also known as bibenzyl).

The Case of an Achiral Analogue: 1,2-Diphenylethane

1,2-diphenylethane is a highly symmetric molecule. It possesses a plane of symmetry that bisects the C-C bond of the ethyl bridge. This symmetry drastically simplifies its ¹³C NMR spectrum.

-

The two aliphatic CH₂ groups are equivalent.

-

The two quaternary phenyl carbons (ipso-carbons) are equivalent.

-

The ortho, meta, and para carbons of the two phenyl rings are equivalent in pairs.

As a result, the ¹³C NMR spectrum of 1,2-diphenylethane displays only four distinct signals.[3][4]

Introducing Asymmetry: this compound

The substitution of a hydrogen atom on one of the ethyl carbons with an amine group completely removes all planes of symmetry. The C1 carbon becomes a stereocenter, rendering the entire molecule asymmetric. This has profound consequences for the ¹³C NMR spectrum:

-

All 14 carbon atoms become chemically non-equivalent.

-

The two aliphatic carbons (C1 and C2) are now in different environments (CH-NH₂ vs. CH₂).

-

The two phenyl rings are no longer equivalent. One is attached to the chiral center (C1), and the other is attached to the adjacent methylene group (C2).

-

Within each phenyl ring, the ortho and meta carbons are no longer equivalent due to the restricted rotation and fixed spatial relationship to the rest of the asymmetric molecule.

Therefore, a complete proton-decoupled ¹³C NMR spectrum of this compound is expected to show 14 distinct signals .

Experimental Protocol for High-Resolution ¹³C NMR Acquisition

Acquiring a high-quality, interpretable ¹³C NMR spectrum requires careful attention to sample preparation and instrument parameters. The following protocol is a self-validating system designed for small organic molecules like chiral amines.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks and complicate analysis.

-

Massing: Accurately weigh approximately 20-30 mg of the amine.

-

Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common and effective choice for this type of compound.[5]

-

Dissolution: Dissolve the sample in ~0.6-0.7 mL of CDCl₃ directly in a 5 mm NMR tube. Ensure complete dissolution.

-

Reference Standard: The solvent signal of CDCl₃ (a triplet centered at ~77.16 ppm) can be used as a secondary chemical shift reference.[6] Tetramethylsilane (TMS) is the primary reference standard (0 ppm).

NMR Spectrometer Parameters (400 MHz Example)

-

Nucleus: ¹³C

-

Spectrometer Frequency: 100 MHz (for a 400 MHz ¹H instrument)

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).

-

Acquisition Time (AQ): ~1.0–1.5 seconds. A longer acquisition time provides better resolution.

-

Relaxation Delay (D1): 5-10 seconds. Quaternary carbons relax slowly. A longer delay is crucial for obtaining accurate integrals for all carbon types, although peak heights in standard ¹³C NMR are not directly proportional to the number of carbons.[7]

-

Number of Scans (NS): 1024 to 4096 scans, depending on the sample concentration. ¹³C is an insensitive nucleus, requiring a significant number of scans to achieve a good signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the CDCl₃ solvent peak to 77.16 ppm.

Predicted ¹³C NMR Data and Spectral Assignment Workflow

While experimental data is the gold standard, predicting the spectrum is a vital step in the analysis. The following table provides predicted chemical shift ranges for each of the 14 unique carbons of this compound, based on established substituent effects and data from analogous structures.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| Aliphatic Carbons | |||

| C1 | CH-NH₂ | Benzylic, Amine-bearing (Chiral Center) | 55 - 65 |

| C2 | CH₂ | Benzylic | 40 - 50 |

| Aromatic Carbons (Ring A - attached to C1) | |||

| C3 | C (ipso) | Quaternary, attached to C1 | 140 - 145 |

| C4 / C8 | CH (ortho) | Aromatic CH, non-equivalent | 127 - 129 |

| C5 / C7 | CH (meta) | Aromatic CH, non-equivalent | 128 - 130 |

| C6 | CH (para) | Aromatic CH | 126 - 128 |

| Aromatic Carbons (Ring B - attached to C2) | |||

| C9 | C (ipso) | Quaternary, attached to C2 | 138 - 142 |

| C10 / C14 | CH (ortho) | Aromatic CH, non-equivalent | 127 - 129 |

| C11 / C13 | CH (meta) | Aromatic CH, non-equivalent | 128 - 130 |

| C12 | CH (para) | Aromatic CH | 125 - 127 |

Note: These are estimated ranges. Actual values depend on solvent and experimental conditions.

Logical Workflow for Spectral Assignment

A definitive assignment of each of the 14 signals requires a systematic approach, often employing two-dimensional (2D) NMR experiments.

Caption: Workflow for ¹³C NMR spectral assignment.

-

Step 1 (1D ¹³C & DEPT): The initial 1D spectrum confirms the number of unique carbons. A DEPT-135 experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, while quaternary carbons are absent.

-

Step 2 (HSQC): The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each carbon signal directly to the proton(s) attached to it, definitively linking the ¹H and ¹³C spectra.

-

Step 3 (HMBC): The Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals correlations between carbons and protons that are two or three bonds away. This is essential for assigning quaternary (ipso) carbons and piecing together the molecular fragments.

Comparative Analysis: The Spectroscopic Signature of Asymmetry

To fully appreciate the spectrum of the chiral amine, we can compare its predicted features with the experimentally verified data for the achiral 1,2-diphenylethane.

Table 2: Experimental ¹³C NMR Data for 1,2-Diphenylethane in CDCl₃

| Carbon Environment | Number of Carbons | Experimental Chemical Shift (δ, ppm)[3] |

| Aliphatic CH₂ | 2 | 38.1 |

| Aromatic C (ipso) | 2 | 141.9 |

| Aromatic CH | 4 | 128.5 |

| Aromatic CH | 4 | 128.4 |

| Aromatic CH | 2 | 126.0 |

Note: The two signals at 128.5 and 128.4 ppm correspond to the ortho and meta carbons, which have very similar electronic environments.

Key Differences and Insights:

-

Signal Count: The most striking difference is the number of signals: 4 for the symmetric 1,2-diphenylethane versus an expected 14 for the asymmetric this compound.

-